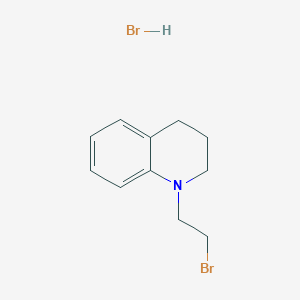

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-3,4-dihydro-2H-quinoline;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.BrH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCVESHCXBPCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the bromination of 1-(2-ethyl)-1,2,3,4-tetrahydroquinoline. This can be achieved using hydrobromic acid (HBr) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to enhance efficiency and yield. The process involves the use of high-purity reagents and advanced reaction control systems to maintain optimal reaction conditions. The final product is purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl-substituted tetrahydroquinoline.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

- Substitution reactions yield various substituted tetrahydroquinoline derivatives.

- Oxidation reactions produce quinoline derivatives with different oxidation states.

- Reduction reactions result in ethyl-substituted tetrahydroquinoline compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁Br₂N

- Molecular Weight : Approximately 321.056 g/mol

- Structure : The compound features a tetrahydroquinoline backbone with a bromoethyl substituent, enhancing its reactivity and biological profile.

Medicinal Chemistry

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve interaction with specific cellular targets that regulate apoptosis and cell proliferation.

- Neurological Research : Due to its structural similarity to compounds known for neuroprotective effects, it is being explored for potential applications in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex tetrahydroquinoline derivatives that may possess enhanced pharmacological properties.

- Reactivity in Nucleophilic Substitution Reactions : The presence of the bromoethyl group allows it to participate in nucleophilic substitution reactions, making it valuable for creating new chemical entities.

Biological Research

In biological studies, this compound is used to:

- Investigate Biological Pathways : Its interactions with enzymes and receptors provide insights into various biological mechanisms.

- Assess Cytotoxicity : In vitro studies are conducted to evaluate its effects on different cell lines, contributing to understanding its safety profile and therapeutic potential.

Data Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Potential anticancer and neuroprotective agent | Cytotoxicity assays in cancer cell lines |

| Organic Synthesis | Intermediate for synthesizing complex molecules | Synthesis of novel tetrahydroquinolines |

| Biological Research | Study of enzyme interactions and biological pathways | Binding affinity studies with target enzymes |

Case Studies

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated significant inhibition of cell growth at micromolar concentrations.

-

Neuroprotective Effects :

- Research focused on the compound's potential neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could reduce reactive oxygen species levels in neuronal cell cultures.

-

Synthesis of Derivatives :

- A series of derivatives were synthesized using this compound as a starting material. These derivatives were screened for enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound can also interact with cellular receptors, modulating their signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

2-Bromoethylamine hydrobromide: A simpler compound with a bromoethyl group attached to an amine, used in similar substitution reactions.

3-Bromopropylamine hydrobromide: Contains a longer carbon chain, leading to different reactivity and applications.

2-Chloroethylamine hydrochloride: Similar structure but with a chloro group, resulting in different chemical properties and reactivity.

Uniqueness: 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide is unique due to its tetrahydroquinoline core, which imparts specific chemical and biological properties

Biological Activity

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide is a compound of interest in medicinal chemistry due to its structural similarity to various bioactive tetrahydroquinoline derivatives. Tetrahydroquinolines are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound can be synthesized through various methods involving the bromination of tetrahydroquinoline derivatives. The presence of the bromoethyl group enhances its reactivity and potential biological interactions. A typical synthetic route involves the reaction of 1,2,3,4-tetrahydroquinoline with bromoethanol in the presence of suitable catalysts to yield the desired hydrobromide salt.

Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective properties by acting as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, hybrids incorporating tetrahydroquinoline structures have shown significant inhibition against these enzymes, which are critical in neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range for BChE inhibition, suggesting potential therapeutic applications in cognitive disorders .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties. Studies show that certain analogs possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity. For example, compounds with similar structural motifs have been reported to exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrahydroquinolines has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that certain tetrahydroquinoline derivatives can reduce the production of nitric oxide and prostaglandins in activated macrophages . This suggests that this compound may also possess similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinolines is significantly influenced by their structural features. The presence of halogen substituents like bromine enhances lipophilicity and receptor binding affinity. In a comparative study of various tetrahydroquinoline derivatives:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| 1-(2-Bromoethyl)-THQ | 15.0 | 5.0 | Moderate |

| THQ Derivative A | 10.0 | 3.5 | High |

| THQ Derivative B | 20.0 | 7.0 | Low |

This table illustrates how modifications to the tetrahydroquinoline scaffold can lead to significant changes in biological activity .

Case Studies

Several studies highlight the efficacy of tetrahydroquinoline derivatives in preclinical models:

- Neuroprotection : A study demonstrated that a related compound improved cognitive function in mice models of Alzheimer's disease by enhancing cholinergic transmission through AChE inhibition .

- Antimicrobial Efficacy : Another investigation reported that a series of tetrahydroquinoline derivatives exhibited potent antibacterial activity against multi-drug resistant strains of bacteria .

These findings underscore the therapeutic potential of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.